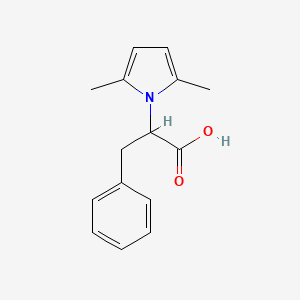

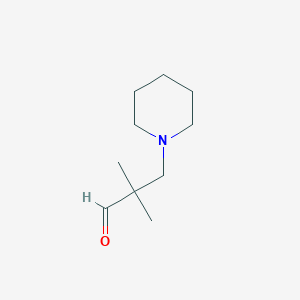

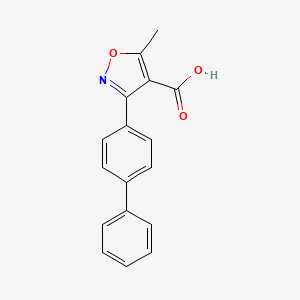

![molecular formula C27H23FN4O2S B2754792 2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide CAS No. 959564-98-8](/img/structure/B2754792.png)

2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of quinazolinone . Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities . They are characterized by 1H NMR, 13C NMR, ESI-MS, IR, and elemental analyses .

Synthesis Analysis

Quinazolinone derivatives are synthesized via straightforward pathways . The synthesis involves the use of FTIR, 1H-NMR, CHNS elemental analysis, and the determination of the melting point . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Molecular Structure Analysis

The single crystal structure of a similar compound, 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one, has been determined . This provides a basis for understanding the molecular structure of the compound .Chemical Reactions Analysis

The synthesis of quinazolinone derivatives involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications

Optoelectronic Materials Applications

Quinazoline derivatives have been extensively researched for their potential in optoelectronic applications. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. They are particularly important in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have been identified as crucial. Additionally, iridium complexes based on quinazoline or pyrimidine derivatives represent high-efficiency phosphorescent materials for OLEDs, suggesting their significant role in developing advanced optoelectronic devices (Lipunova et al., 2018).

Anticancer Applications

Quinazoline derivatives have been recognized for their anticancer properties. These compounds inhibit EGFR, with several patents and articles highlighting the discovery and development of promising quinazoline derivatives for cancer treatment. The structural diversity of patented quinazoline compounds, due to the large number of proteins targeted, suggests their vast applications in developing novel anticancer drugs. Recent advancements in synthesis and the development of new derivatives are utilized by medicinal chemistry groups for better and easier development of new compounds, thereby making the development of novel quinazoline compounds as anticancer drugs a promising field (Ravez et al., 2015).

Antimicrobial and Antiparasitic Applications

Quinazoline and its derivatives have also shown significant antimicrobial and antiparasitic activities. The structural modification and synthesis of novel quinazoline derivatives have been a focus to counter the challenge of microbial resistance. These derivatives have demonstrated a broad spectrum of biological activities, making them potent candidates for the development of new therapeutic agents against various microbial and parasitic infections. The efforts in synthesizing these compounds underscore the ongoing search for bioactive molecules with sufficient bioavailability to address the issue of antibiotic resistance (Tiwary et al., 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O2S/c28-20-12-10-19(11-13-20)17-35-27-31-22-9-5-4-8-21(22)25-30-23(26(34)32(25)27)16-24(33)29-15-14-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCJMXITGXMSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2754710.png)

![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone](/img/structure/B2754716.png)

![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)

![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)